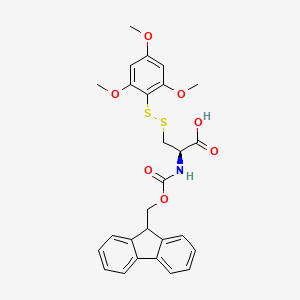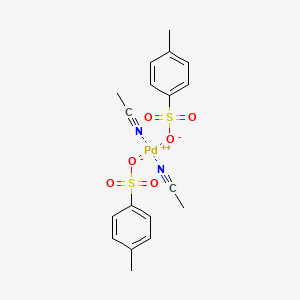![molecular formula C9H11ClF3NO2S B1449536 [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-05-1](/img/structure/B1449536.png)
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride (3M-5TFPM-HCl) is an organic compound that is widely used in scientific research applications, particularly in biochemistry and pharmacology. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. As a trifluoromethylated derivative of the amine class of compounds, 3M-5TFPM-HCl is of great interest to scientists due to its unique properties, which make it an important tool in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Decomposition Applications
The compound has been studied in the context of synthesis and decomposition processes. For instance, its related compounds, such as phenyltris((trifluoromethyl)sulfonyl)methane, have been observed to form by thermal decomposition in specific reactions (Zhu & Desmarteau, 1993).
Chemical Reactions with Enzymes
Research has explored the interaction of methanesulfonates with enzymes, such as acetylcholinesterase, demonstrating chemical reactions that form inactive derivatives and are influenced by elements like fluoride (Greenspan & Wilson, 1970).
Sulfonation of Phenols
Studies have shown that methanesulfonates are involved in the sulfonation of various phenols, indicating their role in complex chemical transformations and the formation of different sulfonic acids (Wit, Woldhuis, & Cerfontain, 2010).
Reactivity and Kinetic Characterization
Investigations into the reactivity and kinetic characteristics of methanesulfonates have been conducted. These studies provide insight into the stability and decomposition patterns of these compounds under various conditions (Bentley et al., 1994).
Pharmaceutical Research
Although specific to methanesulfonates rather than the exact compound , studies have been carried out on their potential applications in pharmaceuticals, such as in the synthesis of antiestrogenic compounds (Jones et al., 1979).
Propriétés
IUPAC Name |
[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S.ClH/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12;/h2-4H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXOGZEDRGZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)




iodonium p-toluenesulfonate](/img/structure/B1449472.png)


